methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-18-13(17)10-6-12(16)15(8-10)7-9-4-2-3-5-11(9)14/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXTURWAFWLXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula CHClNO, features a pyrrolidine core substituted with a chlorophenyl group. The structure can be represented as follows:
Synthesis
The compound is synthesized through typical esterification reactions involving the corresponding carboxylic acid and methanol. The synthesis pathway typically includes the following steps:
- Formation of Carboxylic Acid : Start with 1-(2-chlorophenyl)methyl-5-oxopyrrolidine-3-carboxylic acid.
- Esterification : React the carboxylic acid with methanol in the presence of an acid catalyst to yield this compound .
Antioxidant Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit notable antioxidant properties. The antioxidant activity of this compound was evaluated using the DPPH radical scavenging method and reducing power assays.
| Compound | DPPH Scavenging Activity (%) | Reducing Power (OD at 700 nm) |
|---|---|---|
| This compound | 88.6% | 1.149 |
| Ascorbic Acid (control) | 87.7% | - |
The results indicate that this compound possesses a high DPPH radical scavenging ability, comparable to that of ascorbic acid, which is a well-known antioxidant .
Anti-inflammatory Activity
In addition to its antioxidant properties, this compound has been implicated in anti-inflammatory activities. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines, thus offering potential therapeutic applications in conditions characterized by inflammation .
Case Study 1: Antioxidant Efficacy
A study conducted on various pyrrolidine derivatives, including this compound, revealed that this compound exhibited superior antioxidant activity compared to other synthesized derivatives. The introduction of the chlorophenyl group significantly enhanced its radical scavenging capabilities, suggesting a structure-activity relationship where specific substitutions can lead to improved biological performance .
Case Study 2: In Vivo Studies
In vivo studies have shown that this compound can reduce oxidative stress markers in animal models subjected to induced oxidative damage. These findings support its potential use in developing therapeutic agents for oxidative stress-related diseases .
Scientific Research Applications
Medicinal Chemistry
Methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate has been explored for its potential as a lead compound in drug development due to its broad-spectrum biological activities.
- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity, making them candidates for developing new antibiotics.
- Anticancer Activity : Research has shown that certain derivatives possess anticancer properties, inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Organic Synthesis
The compound serves as a building block in synthesizing more complex organic molecules, particularly indole derivatives through Fischer indole synthesis. This reaction involves the compound reacting with hydrazine under specific conditions to yield biologically active indole structures.
- Synthesis of Indoles : Indole derivatives synthesized from this compound have shown promising results in treating various disorders, including viral infections and inflammation.
Advanced Materials
Research is ongoing into the use of this compound as a precursor for developing advanced materials with unique electronic or mechanical properties. The structural features of this compound allow for the creation of specialized materials used in electronics and nanotechnology.
Case Studies
Several studies have documented the applications and efficacy of this compound:
- Antioxidant Activity : A study demonstrated that derivatives containing this compound exhibited antioxidant properties superior to ascorbic acid, indicating potential for therapeutic applications in oxidative stress-related conditions .
- Enzyme Inhibition : Interaction studies revealed that this compound could function as an inhibitor or activator depending on its structural characteristics, emphasizing its versatility in pharmacological applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects: Chlorine vs. Hydroxyl Groups: The presence of a 2-hydroxyl group (e.g., in and ) enhances hydrogen-bonding capacity, correlating with antioxidant activity . In contrast, lipophilic 2-chloro or 2-fluoro substituents (as in the target compound and ) may improve membrane permeability, favoring antimicrobial or anticancer effects .
Ester Group Stability :
Methyl esters (common across analogs) are hydrolytically labile, enabling metabolic activation. For example, hydrazide derivatives (e.g., and ) are synthesized from esters for improved solubility and bioactivity .
Antimicrobial and Anticancer Activity:
- Methyl 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate () demonstrated promising activity against Staphylococcus aureus and breast cancer cells (MCF-7), attributed to the synergistic effects of Cl substituents and the hydroxyl group .
- 1-(5-Chloro-2-hydroxyphenyl) derivatives () showed antioxidative properties, with IC₅₀ values comparable to ascorbic acid, likely due to radical-scavenging by the phenolic -OH group .
Role of Heterocyclic Moieties:
- Introduction of pyrazole or pyrrole rings (e.g., and ) enhanced activity by enabling π-π stacking interactions with biological targets .
Preparation Methods
Esterification of Carboxylic Acid Precursors
A foundational method for synthesizing pyrrolidinone esters involves the direct esterification of carboxylic acid precursors. In a study by , methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (8 ) was prepared via esterification of the corresponding carboxylic acid (1 ) using methanol in the presence of hydrochloric acid and acetic acid. Although the target compound features a (2-chlorophenyl)methyl substituent instead of a 5-chloro-2-hydroxyphenyl group, this method provides a template for analogous syntheses.
Reaction Conditions :
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Carboxylic Acid : 1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
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Alcohol : Methanol (excess)
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Catalyst : 6 M HCl in acetic acid
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Temperature : Room temperature
-
Duration : 12–24 hours
The esterification proceeds via acid-catalyzed nucleophilic acyl substitution, with the carboxylic acid protonated to enhance electrophilicity. The methyl ester forms in moderate yields (60–75%), as reported for similar systems . Post-reaction purification typically involves recrystallization from propan-2-ol or column chromatography.
Alkylation of Pyrrolidone Derivatives
Introducing the (2-chlorophenyl)methyl moiety to a preformed pyrrolidinone ring represents a viable strategy. Alkylation of 5-oxopyrrolidine-3-carboxylate esters with 2-chlorobenzyl halides under basic conditions has been documented in related contexts .
Procedure :
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Substrate : Methyl 5-oxopyrrolidine-3-carboxylate
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Alkylating Agent : 2-Chlorobenzyl chloride or bromide
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Base : Potassium carbonate or triethylamine
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Solvent : Dimethylformamide (DMF) or acetonitrile
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Temperature : 60–80°C
-
Duration : 6–12 hours
The reaction proceeds via an SN2 mechanism, with the pyrrolidinone’s secondary amine acting as the nucleophile. Yields range from 50% to 65%, depending on the steric hindrance and electronic effects of the benzyl substituent .
Multi-Step Synthesis via Hydrazide Intermediates
A patent by outlines a multi-step approach for structurally related oxadiazolyl-pyrrolidinones, which can be adapted for the target compound. This route involves:
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Esterification : Formation of methyl 5-oxopyrrolidine-3-carboxylate.
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Hydrazide Formation : Reaction with hydrazine hydrate to yield the corresponding hydrazide.
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Alkylation : Introduction of the (2-chlorophenyl)methyl group via reductive amination or direct alkylation.
Key Steps :
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Hydrazide Synthesis : Hydrazine hydrate in propan-2-ol at reflux (80°C, 4 hours) .
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Alkylation : Use of 2-chlorobenzaldehyde and sodium cyanoborohydride in methanol, followed by acid workup.
Cyclization Approaches for Pyrrolidine-5-one Formation
Intramolecular cyclization of γ-aminobutyric acid (GABA) derivatives provides an alternative route. For example, heating methyl 4-[(2-chlorophenyl)methylamino]butanoate in the presence of a dehydrating agent (e.g., POCl₃) induces cyclization to form the pyrrolidinone ring .
Conditions :
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Substrate : Methyl 4-[(2-chlorophenyl)methylamino]butanoate
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Cyclization Agent : Phosphorus oxychloride (POCl₃)
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Solvent : Toluene
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Temperature : 110°C
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Duration : 3 hours
This method achieves cyclization efficiencies of 70–80%, with the oxazolidinone intermediate subsequently hydrolyzed to the target ester.
Analytical Characterization and Validation
Structural confirmation of the target compound relies on spectroscopic and crystallographic data. In , analogous pyrrolidinone derivatives were characterized using:
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¹H-NMR : Resonances for the pyrrolidinone ring (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).
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¹³C-NMR : Carbonyl signals at δ 170–175 ppm (ester) and δ 180–185 ppm (lactam).
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HRMS : Molecular ion peaks matching theoretical masses.
For example, the crystal structure of compound 11 in confirmed the planarity of the pyrrolidinone ring and the spatial orientation of substituents, highlighting the importance of X-ray diffraction in validating synthetic outcomes.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Direct Esterification | 60–75% | Simplicity, minimal steps | Requires preformed carboxylic acid |
| Alkylation | 50–65% | Modular substituent introduction | Steric hindrance reduces efficiency |
| Multi-Step Hydrazide | 40–55% | Enables diverse functionalization | Lengthy, requires purification steps |
| Cyclization | 70–80% | High efficiency, scalable | Harsh conditions (POCl₃, high temps) |
Q & A
Q. What are the standard synthetic routes for methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate, and what critical parameters influence yield and purity?
The synthesis typically involves cyclization of nitrogen-containing precursors (e.g., amino acids) followed by functionalization. Key steps include:
- Pyrrolidine ring formation : Cyclization via intramolecular nucleophilic substitution or condensation reactions, often catalyzed by acids or bases .
- Esterification : Methanol and sulfuric acid are commonly used to esterify carboxylic acid intermediates .
- Substituent introduction : The 2-chlorobenzyl group is introduced via alkylation or nucleophilic substitution under controlled pH and temperature .
Q. Critical parameters :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous purification .
- Temperature : Cyclization often requires reflux conditions (~100–120°C) .
- Purification : Column chromatography or recrystallization is essential for isolating high-purity products .
Q. What analytical techniques are recommended for characterizing this compound, and how do they address structural ambiguities?
A multi-technique approach is critical:
- ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions. For example, the 2-chlorophenylmethyl group shows distinct aromatic proton signals (δ 7.2–7.5 ppm) .
- FT-IR : Identifies carbonyl groups (C=O stretch at ~1700–1750 cm⁻¹ for the ester and pyrrolidinone) .
- Elemental analysis : Validates molecular formula accuracy .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
Ambiguity resolution : Conflicting spectral data (e.g., overlapping peaks) can be resolved using 2D NMR (COSY, HSQC) or X-ray crystallography .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during the alkylation of the pyrrolidine ring?
Byproduct formation often arises from competing reactions (e.g., over-alkylation or ring-opening). Optimization strategies include:
- Controlled stoichiometry : Use a slight excess (1.1–1.3 equiv) of 2-chlorobenzyl chloride to minimize di-alkylation .
- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions during alkylation .
- Protecting groups : Temporary protection of the pyrrolidinone oxygen with trimethylsilyl groups prevents undesired nucleophilic attacks .
Validation : Monitor reaction progress via TLC or in situ FT-IR to detect intermediates .
Q. How should researchers address contradictions in reported biological activity data for pyrrolidinone derivatives?
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may stem from:
- Structural variations : Subtle changes in substituents (e.g., chloro vs. methoxy groups) drastically alter interactions with biological targets .
- Assay conditions : Differences in cell lines, concentrations, or incubation times affect outcomes. Standardize protocols using controls like ciprofloxacin (antimicrobial) or doxorubicin (anticancer) .
Q. Methodological approach :
Dose-response studies : Establish IC₅₀/EC₅₀ values across multiple assays .
Molecular docking : Predict binding affinities to target proteins (e.g., bacterial enzymes or cancer receptors) .
SAR analysis : Correlate substituent electronic effects (Hammett constants) with activity trends .
Q. What strategies are effective in enhancing the metabolic stability of this compound for in vivo studies?
Pyrrolidinone esters often face hydrolysis in vivo. Strategies include:
- Prodrug design : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to resist esterases .
- Structural rigidity : Introduce steric hindrance near the ester group (e.g., bulky substituents on the pyrrolidine ring) .
- Isotope labeling : Use deuterated methyl groups to slow metabolic degradation .
Validation : Conduct pharmacokinetic studies in rodent models, monitoring plasma half-life via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
